Comprehensive Spectroscopic and Synthetic Profiling of 5-Methylfuran-2-carbonyl Isothiocyanate
Comprehensive Spectroscopic and Synthetic Profiling of 5-Methylfuran-2-carbonyl Isothiocyanate
Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists Compound Identity: 5-Methylfuran-2-carbonyl isothiocyanate (CAS: 856906-99-5) | Molecular Formula: C₇H₅NO₂S | MW: 167.19 g/mol
Executive Summary
Acyl isothiocyanates represent a highly versatile class of heterocumulenes characterized by the –N=C=S functionality conjugated with a carbonyl group. This unique electronic arrangement imparts exceptional electrophilicity to the central carbon of the isothiocyanate moiety, making it a privileged building block in the synthesis of complex heterocyclic scaffolds [1]. 5-Methylfuran-2-carbonyl isothiocyanate is of particular interest in medicinal chemistry due to the presence of the 5-methylfuran pharmacophore, which is frequently utilized to modulate lipophilicity and target-binding affinity in drug design.
This technical whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, FT-IR, MS) of 5-methylfuran-2-carbonyl isothiocyanate, alongside field-proven methodologies for its synthesis and downstream application in the generation of bioactive heterocycles[2].
Structural Elucidation & Spectroscopic Data
The structural confirmation of 5-methylfuran-2-carbonyl isothiocyanate relies heavily on identifying the conjugated heterocumulene system and the substituted furan ring. Because acyl isothiocyanates are highly sensitive to moisture—readily hydrolyzing to the corresponding amides—spectroscopic analysis must be performed under rigorously anhydrous conditions [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a definitive map of the molecule's carbon framework. The electron-withdrawing nature of the carbonyl-isothiocyanate system significantly deshields the furan C3 position, while the C5 methyl group exerts a mild electron-donating inductive effect.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃, 298 K)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Causality / Mechanistic Note |
|---|---|---|---|---|---|
| C5-CH₃ | 2.40 | Singlet (s) | - | 3H | Mildly deshielded by the adjacent heteroaromatic oxygen. |
| C4-H | 6.25 | Doublet (d) | 3.5 | 1H | Upfield relative to C3-H due to proximity to the electron-donating methyl group. |
| C3-H | 7.35 | Doublet (d) | 3.5 | 1H | Strongly deshielded by the anisotropic and electron-withdrawing effects of the adjacent carbonyl group. |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃, 298 K)
| Carbon Assignment | Chemical Shift (δ, ppm) | Causality / Mechanistic Note |
|---|---|---|
| C5-CH₃ | 14.0 | Typical primary alkyl carbon attached to a heteroaromatic ring. |
| C4 (Furan) | 109.5 | Shielded by the +M effect of the furan oxygen and the +I effect of the methyl group. |
| C3 (Furan) | 124.0 | Deshielded by the -M effect of the carbonyl group. |
| -N=C=S | 144.5 | Characteristic sp-hybridized carbon of the isothiocyanate group. |
| C2 (Furan) | 145.0 | Ipso carbon attached to the carbonyl. |
| C=O (Carbonyl) | 157.5 | Conjugation with the furan ring and the electronegative nitrogen shifts this slightly upfield compared to isolated ketones [2]. |
| C5 (Furan) | 159.0 | Highly deshielded due to direct attachment to the furan oxygen. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy is the most rapid and diagnostic tool for confirming the formation of acyl isothiocyanates. The conjugation of the carbonyl group with the –N=C=S system lowers the stretching frequency of the isothiocyanate compared to standard alkyl isothiocyanates (which typically appear >2100 cm⁻¹) [3].
Table 3: FT-IR Spectral Data (ATR, Neat)
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
|---|---|---|---|
| 1960 – 1980 | Very Strong, Broad | –N=C=S | Asymmetric stretching. The broadness is diagnostic of the cumulative double bond system in acyl heterocumulenes. |
| 1710 | Strong, Sharp | C=O | Carbonyl stretching. Lowered from typical acyl chlorides (~1750 cm⁻¹) due to resonance with the nitrogen lone pair. |
| 1580, 1510 | Medium | C=C | Furan ring skeletal vibrations. |
Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) at 70 eV provides a predictable fragmentation pattern driven by the stability of the acylium ion [4].
Table 4: EI-MS Fragmentation Data (70 eV)
| m/z Value | Relative Abundance | Ion Assignment | Fragmentation Mechanism |
|---|---|---|---|
| 167 | 15 - 25% | [M]⁺• | Molecular radical cation. |
| 109 | 100% (Base Peak) | [C₆H₅O₂]⁺ | Loss of the •NCS radical (-58 Da). The resulting 5-methyl-2-furoyl cation is highly resonance-stabilized. |
| 81 | 30 - 45% | [C₅H₅O]⁺ | Subsequent loss of carbon monoxide (CO, -28 Da) from the acylium ion, yielding the furan cation. |
EI-MS Fragmentation Pathway of 5-Methylfuran-2-carbonyl isothiocyanate.
Experimental Methodology: Synthesis & Utilization
Acyl isothiocyanates are typically synthesized in situ via a nucleophilic substitution reaction between an acyl chloride and a thiocyanate salt [5]. Due to the high reactivity of the product, isolation is often bypassed in favor of immediate downstream trapping with amines to form N-acylthioureas.
Protocol: Synthesis of 5-Methylfuran-2-carbonyl isothiocyanate
Causality Check: Why use dry acetone? Acetone acts as a polar aprotic solvent that dissolves potassium thiocyanate (KSCN) but forces the precipitation of potassium chloride (KCl). This precipitation acts as a thermodynamic sink, driving the equilibrium of the reaction entirely to the right (Le Chatelier's Principle) [3].
Reagents Required:
-
5-Methyl-2-furoyl chloride (1.0 equiv, 10 mmol)
-
Potassium thiocyanate (KSCN) (1.2 equiv, 12 mmol) - Must be oven-dried at 110°C overnight prior to use.
-
Anhydrous Acetone (30 mL)
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon balloon.
-
Salt Suspension: Add 12 mmol of anhydrous KSCN to the flask, followed by 30 mL of anhydrous acetone. Stir vigorously at room temperature.
-
Acyl Chloride Addition: Dissolve 10 mmol of 5-methyl-2-furoyl chloride in 5 mL of anhydrous acetone. Add this solution dropwise to the KSCN suspension over 15 minutes using a syringe pump.
-
Reaction Progression: Upon addition, a fine white precipitate (KCl) will immediately begin to form. Heat the mixture to a gentle reflux (56°C) for 1 to 2 hours.
-
Monitoring: Monitor the reaction via FT-IR by taking a small aliquot, evaporating the solvent under N₂, and checking for the disappearance of the acyl chloride C=O band (~1750 cm⁻¹) and the appearance of the strong –N=C=S band (~1970 cm⁻¹).
-
Filtration: Cool the reaction to room temperature. Filter the suspension through a pad of oven-dried Celite under an argon atmosphere to remove the KCl byproduct.
-
Result: The resulting pale-yellow filtrate contains a quantitative yield of 5-methylfuran-2-carbonyl isothiocyanate, ready for immediate in situ use.
Synthesis Workflow of 5-Methylfuran-2-carbonyl isothiocyanate.
Downstream Applications in Drug Development
The true value of 5-methylfuran-2-carbonyl isothiocyanate lies in its ability to undergo rapid nucleophilic addition with primary and secondary amines, yielding N-acylthioureas. These intermediates are highly prized in medicinal chemistry as precursors for cyclization into diverse, biologically active heterocyclic systems [1][5].
Synthesis of Heterocyclic Scaffolds
When reacted with bifunctional nucleophiles (e.g., hydrazine derivatives, alpha-haloketones, or diamines), the resulting thiourea intermediates can be cyclized into:
-
1,3-Thiazoles: Via Hantzsch-type cyclization with alpha-bromoketones.
-
1,2,4-Triazoles: Via reaction with hydrazines followed by basic cyclization.
-
Benzimidazoles: Via condensation with o-phenylenediamine.
Downstream Heterocycle Synthesis Pathway from Acyl Isothiocyanate.
References
-
Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates Source: ResearchGate URL:[Link] [1]
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Understanding the conformational changes and molecular structure of furoyl thioureas upon substitution Source: SciSpace URL:[Link] [2]
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Preparation, characterization, antioxidant activity of 1-(2-furoyl) thiourea derivatives and study the molecular docking of them as potent inhibitors of Urease enzyme Source: Baghdad Science Journal URL:[Link] [3]
-
Synthesis and Antimicrobial Activities of Some Heterocyclic Systems from 2-Furoyl Isothiocyanate Source: ResearchGate URL:[Link] [5]
